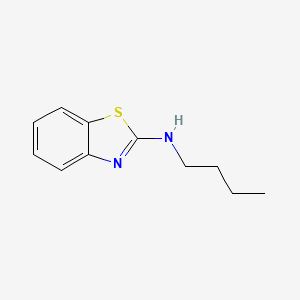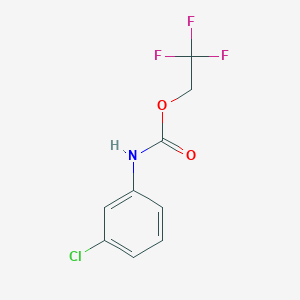
2-(3,4-二甲基苯氧基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenoxy)propanoic acid is a chemical compound that is related to various research areas, including asymmetric synthesis, beta-blocker development, and glycoside synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs are extensively explored. These studies provide insights into the synthesis, molecular structure, and potential applications of compounds with a similar phenylpropanoic acid backbone.
Synthesis Analysis
The synthesis of related compounds involves several key strategies. For instance, the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, which shares a similar dimethoxyphenyl group, is achieved through a Pictet-Spengler ring closure of an amino acid derivative without significant racemization . Additionally, the synthesis of beta-glucosides and alpha-mannosides using esters with a benzyloxyphenylpropanoate structure demonstrates the utility of neighboring group participation in glycoside synthesis . Furthermore, the development of cardioselective beta-blockers involves the synthesis of aryloxypropanols with a dimethoxyphenethyl group, indicating the relevance of the dimethoxyphenyl motif in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of a cyano-containing dye derived from a dimethylaminophenyl group is elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . Additionally, the crystal structure of 2-(4-chlorophenoxy)propionic acid, which is structurally similar to the compound of interest, reveals an antiplanar conformation of the carboxylic acid group and specific hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of related compounds is explored in several contexts. Acid treatment of lignin-derived diols leads to the formation of diarylpropanones, showcasing the acid-catalyzed transformations of phenolic compounds . Moreover, the synthesis of dimethytin(IV) complexes with propanoate ligands and their stability across different temperatures is investigated through variable temperature NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through various analytical methods. A reverse phase HPLC method is developed for the separation of stereoisomers of a methylsulfonylphenyl-containing propanoic acid, highlighting the importance of chromatographic techniques in analyzing such compounds . The electronic properties of the synthesized dye are analyzed by UV-visible absorption spectroscopy, and its thermal stability is assessed using TG-DTA .
科学研究应用
Summary of Application
“3-((4-Hydroxyphenyl)amino)propanoic Acid” derivatives have been synthesized as potential scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
Methods of Application
The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions to create a range of amino acid derivatives .
Results or Outcomes
The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
- Food Industry : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Agriculture : It is also used as a mold inhibitor in animal feeds .
- Pharmaceutical Applications : Propanoic acid serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Food Industry : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Agriculture : It is also used as a mold inhibitor in animal feeds .
- Pharmaceutical Applications : Propanoic acid serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGKMYERRPYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397459 |
Source


|
| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)propanoic acid | |
CAS RN |
25141-00-8 |
Source


|
| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

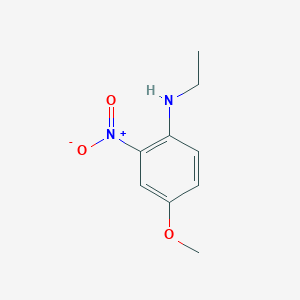
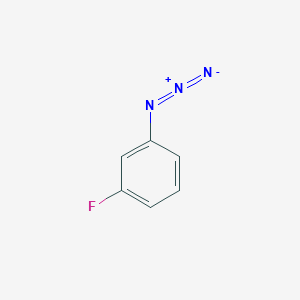
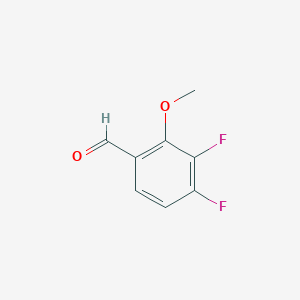

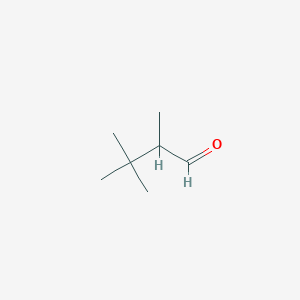

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

